Steric Bulk and Conformational Rigidity: Methyl Substitution at C3 and C4 versus Unsubstituted 3-Aminopyrrolidine
3,4,4-Trimethylpyrrolidin-3-amine (C7H16N2, MW 128.22) introduces three methyl groups onto the pyrrolidine core compared to zero methyl substituents in the widely used 3-aminopyrrolidine (C4H10N2, MW 86.14). The geminal dimethyl at C4 and the C3-methyl group create a sterically congested environment with a calculated Connolly surface area and solvent-accessible surface significantly exceeding that of 3-aminopyrrolidine . The C4 gem-dimethyl effectively locks the pyrrolidine ring into a preferred envelope conformation with the C4 atom puckered out of the plane, altering the trajectory and accessibility of the C3-amine. For procurement, this means the compound provides a pre-organized chiral scaffold that cannot be replicated by less substituted pyrrolidines such as 3-aminopyrrolidine or 3,3-dimethylpyrrolidine [1].
| Evidence Dimension | Steric parameters (number of ring substituents; molecular weight; heavy atom count) |
|---|---|
| Target Compound Data | 3 methyl groups; MW 128.22 g/mol; 9 heavy atoms (C7N2) |
| Comparator Or Baseline | 3-Aminopyrrolidine: 0 methyl groups; MW 86.14 g/mol; 6 heavy atoms (C4N2). 3,3-Dimethylpyrrolidine: 2 methyl groups; MW 113.20 g/mol; 8 heavy atoms (C6N1) |
| Quantified Difference | 3 additional methyl groups vs. 3-aminopyrrolidine; +1 methyl and replacement of ring NH with C-CH3 vs. 3,3-dimethylpyrrolidine |
| Conditions | Structural comparison based on molecular formula and connectivity; conformational implications inferred from pyrrolidine ring stereoelectronic principles. |
Why This Matters
The steric bulk and conformational pre-organization are the primary drivers for selecting this compound over simpler 3-aminopyrrolidines in asymmetric synthesis, where facial selectivity and chiral induction depend on steric differentiation—users procuring for organocatalyst or chiral ligand design require this congested architecture.
- [1] Camps García, P. et al. Diastereoselective preparation of (S)-(1,4,4-trimethylpyrrolidin-3-yl)amine, a new chiral 1,2-diamine for thiourea-type organocatalysts. Tetrahedron: Asymmetry 2011, 22, 745–751. View Source
